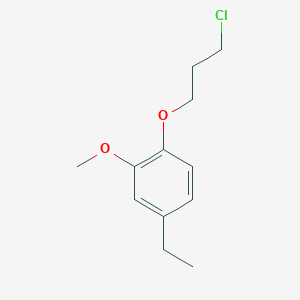![molecular formula C12H15N3O B8532330 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one CAS No. 248607-96-7](/img/structure/B8532330.png)
2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,4-dihydroquinoline-4-one.
Amination Reaction: The 1,4-dihydroquinoline-4-one undergoes an amination reaction with 3-aminopropylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various quinoline-based compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
2-(3-Aminopropylamino)quinoline: This compound shares a similar structure but lacks the 1,4-dihydroquinoline-4-one moiety.
1,2-Bis(3-aminopropylamino)ethane: Another related compound with similar amine functionalities but a different core structure.
Uniqueness: 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one is unique due to its specific combination of the quinoline core and the 3-aminopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
248607-96-7 |
|---|---|
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
2-(3-aminopropylamino)-1H-quinolin-4-one |
InChI |
InChI=1S/C12H15N3O/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16) |
Clé InChI |
MUALRORKNVBJPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-(cyanomethyl)-4-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide](/img/structure/B8532359.png)
